![molecular formula C10H14N2O4 B1395793 Diethyl 3-amino-1H-pyrrole-2,4-dicarboxylate CAS No. 853058-40-9](/img/structure/B1395793.png)
Diethyl 3-amino-1H-pyrrole-2,4-dicarboxylate
Overview
Description
Diethyl 3-amino-1H-pyrrole-2,4-dicarboxylate is a chemical compound with the molecular formula C10H14N2O4 . It has a molecular weight of 226.23 . The compound is a light yellow solid and is often used in research.
Synthesis Analysis
The synthesis of 1-substituted diethyl 1H-pyrrole-3,4-dicarboxylates has been achieved by acid-catalyzed treatment of diethyl 2,3-bis[(E,E)-(dimethylamino)-methylidene]succinate with various aliphatic and (hetero)aromatic primary amines . Another method involves the addition of sodium hydroxide to a solution of diethyl 1H-pyrrole-2,4-dicarboxylate in dry DMF.Molecular Structure Analysis
The InChI code for this compound is 1S/C10H14N2O4/c1-3-15-9(13)6-5-12-8(7(6)11)10(14)16-4-2/h5,12H,3-4,11H2,1-2H3 .Physical And Chemical Properties Analysis
This compound has a predicted boiling point of 410.0±40.0 °C and a predicted density of 1.265±0.06 g/cm3 . It is recommended to be stored in a dark place, sealed in dry conditions, and under -20°C .Scientific Research Applications
1. Synthesis of 3-Pyrrolin-2-Ones
Diethyl 3-amino-1H-pyrrole-2,4-dicarboxylate is instrumental in the synthesis of 3-pyrrolin-2-ones, a class of compounds with significant biological activity and utility as building blocks for the preparation of other materials. The review by Pelkey et al. (2015) highlights various approaches for the de novo synthesis of 3-pyrrolin-2-ones from acyclic precursors or through the transformation of other cyclic systems, such as pyrroles, pyrrolidinone, and maleimides, elucidating its role in the construction of the 3-pyrrolin-2-one ring system (Pelkey, Pelkey, & Greger, 2015).
2. Plant Defense Mechanisms
The compound plays a role in the metabolism of proline and pyrroline-5-carboxylate (P5C) in plants, particularly during pathogen infection and abiotic stress. The work by Qamar et al. (2015) discusses the role of P5C and its metabolism in plant defense against pathogens, emphasizing the role of this compound in resistance-gene-mediated and non-host resistance against invading pathogens (Qamar, Mysore, & Senthil-Kumar, 2015).
3. Construction of Supramolecular Capsules
The compound is used in the self-assembly of supramolecular capsules derived from calixpyrrole components. Ballester (2011) describes the use of calix[4]pyrrole derivatives, including this compound, in the assembly of molecular capsules, highlighting the structural analogy between calix[4]arenes and calix[4]pyrroles and the various approaches utilized in the assembly of these capsules (Ballester, 2011).
4. Bioactive Pyrrole-Based Compounds
As part of the pyrrole family, this compound contributes to the synthesis of bioactive compounds with applications in various therapeutic areas. Li Petri et al. (2020) discuss the importance of the pyrrole ring in drug discovery programs, highlighting the significance of this compound in the synthesis of pyrrole-based drugs with anticancer, antimicrobial, and antiviral activities (Li Petri et al., 2020).
Safety and Hazards
properties
IUPAC Name |
diethyl 3-amino-1H-pyrrole-2,4-dicarboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O4/c1-3-15-9(13)6-5-12-8(7(6)11)10(14)16-4-2/h5,12H,3-4,11H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JLMFCRWHSHFKAJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CNC(=C1N)C(=O)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00700679 | |
Record name | Diethyl 3-amino-1H-pyrrole-2,4-dicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00700679 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
853058-40-9 | |
Record name | Diethyl 3-amino-1H-pyrrole-2,4-dicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00700679 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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